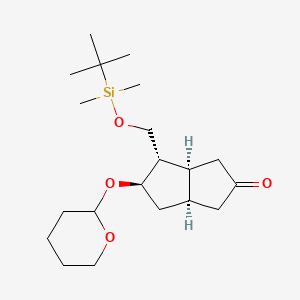
(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one is a useful research compound. Its molecular formula is C20H36O4Si and its molecular weight is 368.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one , also known by its CAS number 112168-22-6, is a complex organic molecule characterized by a unique stereochemistry and functional groups. Its molecular formula is C20H36O4Si, with a molecular weight of approximately 368.59 g/mol . This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a hexahydropentalene backbone with several functional groups that enhance its reactivity and stability. The presence of the tert-butyldimethylsilyl (TBDMS) group increases its solubility and stability in various chemical environments, making it suitable for biological applications. The hydroxymethyl and tetrahydropyran moieties contribute to its potential biological interactions.
Research indicates that compounds similar to (3aS,4S,5R,6aR) exhibit various biological activities, including enzyme inhibition and receptor modulation. The specific interactions of this compound with biological targets remain to be fully elucidated; however, its structural characteristics suggest potential interactions with enzymes involved in metabolic pathways.
- Enzyme Inhibition : The hydroxymethyl group in the structure may allow for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The stereochemistry could influence binding affinity to specific receptors, which is crucial for therapeutic efficacy.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Anticancer Activity : A study on similar hexahydropentalene derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the unique structural features may confer selective toxicity .
- Antimicrobial Properties : Research has shown that compounds with TBDMS groups often exhibit enhanced antimicrobial activity due to increased membrane permeability.
Synthesis and Testing
The synthesis of (3aS,4S,5R,6aR) typically involves multi-step organic reactions including cyclization and silylation processes. These synthetic methods are crucial for producing the compound in sufficient purity for biological testing.
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Precursors | Formation of hexahydropentalene backbone |
| 2 | Hydroxymethylation | Formaldehyde | Introduction of hydroxymethyl group |
| 3 | Silylation | TBDMS chloride | Stabilization via TBDMS group |
Biological Assays
Biological assays are essential for evaluating the activity of (3aS,4S,5R,6aR) :
- In vitro assays : These focus on measuring cytotoxic effects against cancer cell lines using MTT assays.
- Binding studies : Techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine binding affinities to target enzymes or receptors.
Properties
IUPAC Name |
(3aS,4S,5R,6aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4Si/c1-20(2,3)25(4,5)23-13-17-16-12-15(21)10-14(16)11-18(17)24-19-8-6-7-9-22-19/h14,16-19H,6-13H2,1-5H3/t14-,16-,17+,18+,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZDKAKHGDRBAD-WMOVPWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)C2)OC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)C2)OC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677254 |
Source


|
| Record name | (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112168-22-6 |
Source


|
| Record name | (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














